(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzo[1,3]dioxole, chloronitrophenyl, and oxazole moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2-(2-chloro-4-nitrophenyl)-4H-oxazol-5-one under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials and sensors
Mechanism of Action
The mechanism of action of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-benzo[1,3]dioxol-5-ylmethylene-4-methoxybenzohydrazide
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
Uniqueness
(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H9ClN2O6 |
---|---|
Molecular Weight |
372.7g/mol |
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H9ClN2O6/c18-12-7-10(20(22)23)2-3-11(12)16-19-13(17(21)26-16)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2/b13-5- |
InChI Key |
MIWLEXFHGQALPQ-ACAGNQJTSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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